

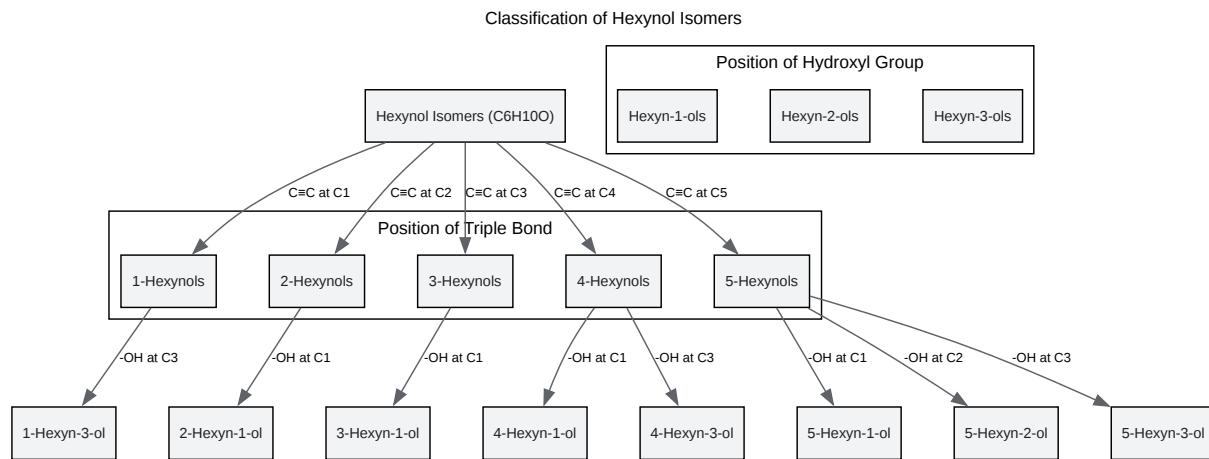
Commercial Availability of Hexynol Isomers: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexynol*

Cat. No.: *B8569683*


[Get Quote](#)

Introduction:

Hexynol isomers, a class of organic compounds characterized by a six-carbon chain containing both a triple bond (alkyne) and a hydroxyl group (-OH), are versatile building blocks in organic synthesis. Their unique structural features make them valuable precursors and intermediates in the development of novel pharmaceuticals, agrochemicals, and fragrances. This technical guide provides a comprehensive overview of the commercial availability of various **hexynol** isomers, their synthesis, and key experimental protocols for their application in research and drug development.

Classification of Hexynol Isomers

Hexynol isomers can be broadly categorized based on the position of the triple bond and the hydroxyl group along the carbon chain. This classification is crucial for understanding their reactivity and selecting the appropriate isomer for a specific synthetic target.

[Click to download full resolution via product page](#)

Figure 1: Classification of **Hexynol** Isomers.

Commercial Availability of Hexynol Isomers

A variety of **hexynol** isomers are commercially available from major chemical suppliers, catering to both research and bulk manufacturing needs. The availability, purity, and pricing can vary significantly between isomers and suppliers. The following tables summarize the commercial availability of several common **hexynol** isomers.

Table 1: Commercially Available Hexyn-1-ol Isomers

Isomer	CAS Number	Representative Suppliers	Typical Purity (%)	Available Grades
2-Hexyn-1-ol	764-60-3	Sigma-Aldrich, TCI, Jaydev Chemical Industries	≥95, 97	Research
3-Hexyn-1-ol	1002-28-4	Sigma-Aldrich, TCI, Chem- Impex	≥97, 98	Research
4-Hexyn-1-ol	928-93-8	Srisyn Labs	98	Research
5-Hexyn-1-ol	928-90-5	Sigma-Aldrich, TCI, Thermo Fisher Scientific, Chem-Impex	≥95, 96, 97	Research

Table 2: Commercially Available Hexyn-2-ol and Hexyn-3-ol Isomers

Isomer	CAS Number	Representative Suppliers	Typical Purity (%)	Available Grades
1-Hexyn-3-ol	105-31-7	Sigma-Aldrich, TCI, Santa Cruz Biotechnology	90, 95, 97	Research, Technical
4-Hexyn-3-ol	20739-59-7	Santa Cruz Biotechnology, GFS Chemicals, Thermo Fisher Scientific	95, 98	Research
5-Hexyn-3-ol	19780-84-8	Sigma-Aldrich, Santa Cruz Biotechnology, GFS Chemicals	90, 97, 98	Research

Table 3: Commercially Available Hexenol Isomers (with C=C double bond)

Isomer	CAS Number	Representative Suppliers	Typical Purity (%)	Available Grades
cis-2-Hexen-1-ol	928-94-9	Sigma-Aldrich, Santa Cruz Biotechnology, Chem-Impex	≥93, 94, 95	Research
trans-2-Hexen-1-ol	928-95-0	Sigma-Aldrich, TCI, Chem- Impex, Triveni Chemicals	≥95, 96-98	Research, Industrial, FG
cis-3-Hexen-1-ol	928-96-1	Sigma-Aldrich, TCI, ChemicalBull, Vigon International	High Purity	Research, Fragrance, Flavor
trans-3-Hexen-1-ol	928-97-2	Sigma-Aldrich	97	Research

Synthesis of Hexynol Isomers

The commercial production of **hexynol** isomers relies on various synthetic strategies. Understanding these methods provides insight into potential impurities and the scalability of production.

- Synthesis of 3-Hexyn-1-ol: A common industrial method involves the reaction of ethylacetylene magnesium halide with ethylene oxide, followed by hydrolysis.[\[1\]](#) This Grignard-based approach offers a cost-effective route to this key intermediate.[\[1\]](#)
- Synthesis of cis-3-Hexen-1-ol (Leaf Alcohol): This important fragrance and flavor compound is often synthesized via the partial hydrogenation of 3-hexyn-1-ol using a palladium catalyst.[\[2\]](#)[\[3\]](#) Another route involves the Birch reduction of an alkyl phenyl ether, followed by oxidative cleavage and reduction.[\[4\]](#)

- Synthesis of trans-2-Hexen-1-ol: Industrial synthesis often involves the selective reduction of trans-2-hexenal.^[5] Biocatalytic methods using alcohol dehydrogenases are also employed for this transformation.
- Synthesis of 5-Hexyn-1-ol: This terminal alkyne can be prepared from 2-chloromethyl tetrahydrofuran through a ring-opening reaction.^{[6][7][8]}
- Synthesis of Propargyl Alcohols (e.g., 1-Hexyn-3-ol): A general and widely used method is the addition of a terminal alkyne to an aldehyde, often catalyzed by a metal complex.^[9] Asymmetric synthesis to produce chiral propargyl alcohols is also a significant area of research, often employing chiral ligands with Grignard reagents.^{[10][11]}

Experimental Protocols for the Application of Hexynol Isomers

Hexynol isomers are valuable starting materials and intermediates in a variety of chemical transformations relevant to drug discovery and development. The following section details key experimental protocols.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used to construct complex molecular scaffolds.

Protocol for a Typical Sonogashira Coupling Reaction:

This protocol describes a general procedure for the palladium- and copper-catalyzed coupling of a terminal alkyne (such as 5-hexyn-1-ol) with an aryl halide.

Materials:

- Aryl halide (1.0 eq)
- Terminal alkyne (e.g., 5-hexyn-1-ol) (1.2 eq)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$) (0.02 eq)

- Copper(I) iodide (CuI) (0.04 eq)
- Triethylamine (Et₃N) (2.0 eq)
- Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
- Add the anhydrous, degassed solvent to dissolve the solids.
- Add triethylamine to the mixture.
- Finally, add the terminal alkyne dropwise to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
- Filter the mixture through a pad of celite to remove the catalyst residues.
- Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

A nickel-catalyzed version of the Sonogashira coupling has also been developed, which can be advantageous in certain cases and avoids the use of a copper co-catalyst.[\[12\]](#)[\[13\]](#)

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Terminal alkynes, such as 5-hexyn-1-ol, are key components in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction forms a stable triazole linkage and is widely used in bioconjugation, drug discovery, and materials science.

General Protocol for CuAAC Reaction:

Materials:

- Azide-containing molecule (1.0 eq)
- Terminal alkyne (e.g., 5-hexyn-1-ol) (1.0 eq)
- Copper(II) sulfate (CuSO_4) (0.1 eq)
- Sodium ascorbate (0.2 eq)
- Solvent (e.g., a mixture of t-butanol and water)

Procedure:

- Dissolve the azide and the terminal alkyne in the solvent mixture.
- In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
- In another vial, prepare an aqueous solution of copper(II) sulfate.
- Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
- Stir the reaction at room temperature. The reaction is often complete within a few hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, the product can often be isolated by simple filtration or extraction.

Wittig Reaction for the Synthesis of Hexenols

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones. It can be employed to prepare various hexenol isomers.

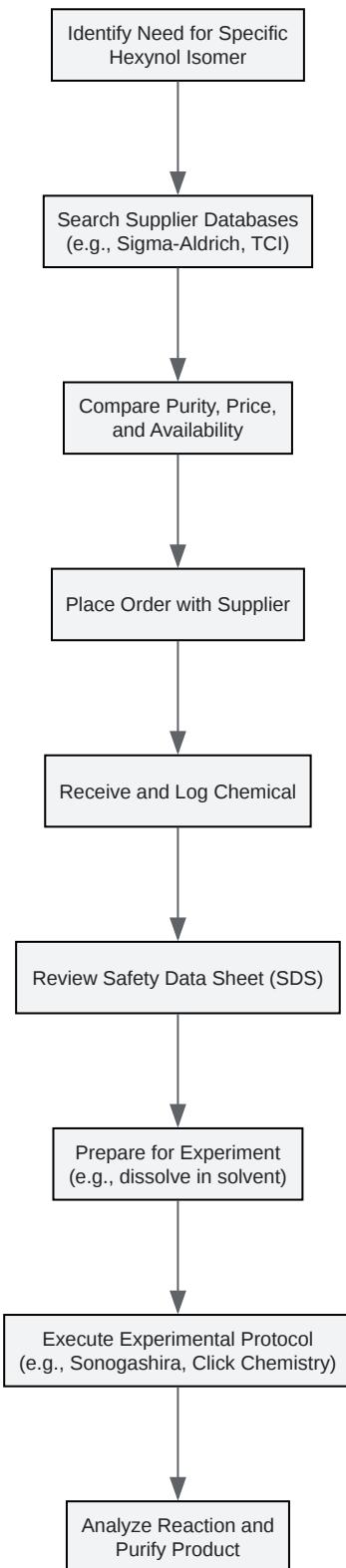
Illustrative Protocol for a Wittig Reaction:

This protocol outlines the general steps for the synthesis of an alkene from an aldehyde and a phosphonium ylide.

Materials:

- Phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 eq)
- Strong base (e.g., n-butyllithium or sodium hydroxide)
- Aldehyde (1.0 eq)
- Anhydrous solvent (e.g., THF or dichloromethane)

Procedure:


- Suspend the phosphonium salt in the anhydrous solvent in a dry flask under an inert atmosphere.
- Cool the suspension to 0 °C or -78 °C.
- Add the strong base dropwise to form the ylide (a color change is often observed).
- Stir the ylide solution for a period at the same temperature.
- Add the aldehyde dropwise to the ylide solution.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

- Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.[14][15][16][17]

Procurement and Utilization Workflow

The following diagram illustrates a typical workflow for a researcher from identifying the need for a specific **hexynol** isomer to its use in an experiment.

Procurement and Utilization Workflow for Hexynol Isomers

[Click to download full resolution via product page](#)**Figure 2:** Researcher's workflow for **hexynol** isomer procurement and use.

Conclusion:

The commercial availability of a diverse range of **hexynol** isomers provides researchers and drug development professionals with a valuable toolkit for the synthesis of complex molecules. This guide has summarized the availability of key isomers, provided an overview of their synthesis, and detailed essential experimental protocols for their application. By understanding the properties and reactivity of these versatile building blocks, scientists can continue to innovate and advance the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US4026954A - Method for preparing hexyn-3-ol-1 - Google Patents [patents.google.com]
- 2. How to synthesis Leaf alcohol?_Chemicalbook [chemicalbook.com]
- 3. WO2014156781A1 - Production method for cis-3-hexene-1-ol - Google Patents [patents.google.com]
- 4. US3962354A - Synthesis of cis-3-hexen-1-ol - Google Patents [patents.google.com]
- 5. nbino.com [nbino.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 5-HEXYN-1-OL | 928-90-5 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 10. Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α -Allene Quaternary Centers in Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. web.mnstate.edu [web.mnstate.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. youtube.com [youtube.com]
- To cite this document: BenchChem. [Commercial Availability of Hexynol Isomers: An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8569683#commercial-availability-of-different-hexynol-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com